molecular formula C18H16N2O3S B5569050 5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 6313-68-4

5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5569050
CAS No.: 6313-68-4
M. Wt: 340.4 g/mol
InChI Key: IORSFYVMBCAERZ-UHFFFAOYSA-N
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Description

5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08816355 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of related compounds often involves cyclocondensation reactions, base-catalyzed processes, and multi-component reactions, highlighting the importance of synthetic chemistry in generating novel compounds for further application in various scientific domains. For instance, the base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate is a notable method for synthesizing thiazolopyrimidine derivatives with potential biological activities (H. Nagarajaiah & N. Begum, 2015). These methodologies offer pathways to create complex molecular architectures, which are essential for the discovery of new drugs and materials.

Pharmaceutical Applications

The structural analogs of the given compound have shown potential in drug discovery, particularly as anti-inflammatory and analgesic agents. Research on novel heterocyclic compounds derived from similar frameworks demonstrates significant COX-1/COX-2 inhibitory activity, with promising analgesic and anti-inflammatory effects, highlighting the therapeutic potential of such molecules (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).

Anticancer Activities

Explorations into the anticancer properties of related compounds have identified several with significant antiproliferative activity against various cancer cell lines. This indicates a promising avenue for the development of new chemotherapeutic agents based on structural modifications of such compounds (A. M. El-Naggar, A. Khalil, Hala M. Zeidan & W. El-Sayed, 2018).

Material Science Applications

The research extends beyond pharmaceuticals, with some derivatives being investigated for their utility in material science, such as in the synthesis of organic electronics or as components in molecular solids with specific hydrogen-bonding arrangements. This demonstrates the compound's potential utility in creating materials with novel properties for electronic and photonic applications (Y. Zong, Hui Shao, Y. Pang, Debao Wang, Kang Liu & Lei Wang, 2016).

Properties

IUPAC Name

5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-19-16(21)14(17(22)20(2)18(19)24)10-11-8-9-15(23-3)13-7-5-4-6-12(11)13/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORSFYVMBCAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350158
Record name ST052628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-68-4
Record name ST052628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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